molecular formula C10H8ClNO3S B1380054 3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride CAS No. 1181714-73-7

3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride

Cat. No.: B1380054
CAS No.: 1181714-73-7
M. Wt: 257.69 g/mol
InChI Key: PTAXFVRHTAHJDN-UHFFFAOYSA-N
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Description

This compound is part of the quinoline family, which is known for its diverse biological and chemical activities.

Preparation Methods

The synthesis of 3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride typically involves several steps. One common method includes the reaction of 3-methyl-2-oxo-1H-quinoline with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield. Industrial production methods often involve the use of advanced techniques such as continuous flow reactors to optimize the reaction conditions and improve the efficiency of the process .

Chemical Reactions Analysis

3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride can be compared with other quinoline derivatives, such as:

  • 2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride
  • 3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride
  • 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides

These compounds share similar structural features but differ in their chemical reactivity and biological activities. The unique sulfonyl chloride group in this compound makes it particularly reactive and versatile in various chemical reactions .

Properties

IUPAC Name

3-methyl-2-oxo-1H-quinoline-6-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO3S/c1-6-4-7-5-8(16(11,14)15)2-3-9(7)12-10(6)13/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTAXFVRHTAHJDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC(=C2)S(=O)(=O)Cl)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1181714-73-7
Record name 3-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride

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